molecular formula C27H27FN4O3 B2886199 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-72-5

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2886199
CAS RN: 897612-72-5
M. Wt: 474.536
InChI Key: AMBFVCOGOQPWGC-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Antipsychotic Potential

Compounds with structural elements similar to the specified chemical have been studied for their affinity towards dopamine and serotonin receptors, suggesting potential application as antipsychotic agents. For example, conformationally restricted butyrophenones showing selectivity for serotonin receptors indicate the importance of the amine fragment connected to the cyclohexanone structure in determining potency and selectivity, suggesting a potential path for developing new neuroleptic drugs (Raviña et al., 2000).

Metabolic Pathway Elucidation

Studies on the metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, reveal insights into the metabolic pathways of similar molecules. Identifying main metabolites and understanding the metabolic transformation can guide the optimization of therapeutic agents for improved efficacy and reduced toxicity (Gong et al., 2010).

Crystal Structure Analysis

The study of crystal structures of related compounds provides fundamental insights into molecular conformations, intermolecular interactions, and the potential for drug design. For instance, analyzing the crystal packing and hydrogen bonding of certain piperazine derivatives can inform the design of compounds with desired pharmacological properties (Ullah & Altaf, 2014).

Radiopharmaceutical Synthesis

Research into synthesizing radiolabeled compounds similar in structure for imaging applications, like dopamine D4 receptor imaging, underscores the role of such molecules in developing diagnostic tools and exploring neurological pathways. This area of research is crucial for advancing our understanding of brain function and disorders (Eskola et al., 2002).

properties

IUPAC Name

3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O3/c1-19-17-23(33)25(27(34)32(19)18-22-5-4-16-35-22)26(20-7-9-21(28)10-8-20)31-14-12-30(13-15-31)24-6-2-3-11-29-24/h2-11,16-17,26,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFVCOGOQPWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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